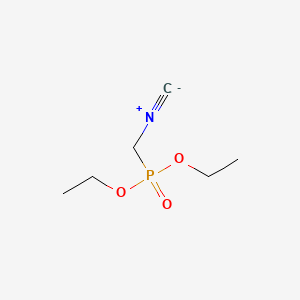

Diethyl isocyanomethylphosphonate

Descripción

Overview of Diethyl Isocyanomethylphosphonate as a Preeminent Synthetic Building Block

This compound is a versatile organophosphorus compound that has emerged as a significant building block in modern organic synthesis. smolecule.com Its structure, featuring both an isocyanide functional group and a phosphonate (B1237965) moiety, allows it to participate in a wide array of chemical transformations. cymitquimica.comcymitquimica.com This dual reactivity makes it a valuable reagent for constructing complex molecular architectures.

The compound serves as a key reactant in various synthetic methodologies. It is notably employed in multicomponent reactions (MCRs), such as the Passerini and Ugi four-component condensation reactions, which are powerful tools for generating molecular diversity. sigmaaldrich.com In these reactions, the isocyanide group's ability to undergo α-addition is harnessed to form multiple new bonds in a single operation. kirj.eemdpi.com

Furthermore, this compound is utilized in copper-catalyzed cycloaddition reactions and as a modified Wittig-Horner reagent for the synthesis of α,β-unsaturated nitriles from aldehydes and ketones. cymitquimica.comsigmaaldrich.comenamine.net Its applications extend to the synthesis of biologically relevant molecules, including sterol analogs with antifungal properties against plant pathogens and steroidal 2,5-diketopiperazines. sigmaaldrich.com The compound is also a precursor for creating α-arylated alkanenitriles and cyano-substituted cyclopropanes and aziridines. cymitquimica.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 41003-94-5 sigmaaldrich.com |

| Molecular Formula | C₆H₁₂NO₃P sigmaaldrich.com |

| Molecular Weight | 177.14 g/mol sigmaaldrich.com |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 84-87 °C at 0.1 mmHg sigmaaldrich.com |

| Density | 1.105 g/mL at 25 °C sigmaaldrich.com |

| Refractive Index | n20/D 1.433 sigmaaldrich.com |

Historical Trajectory and Evolution of Isocyanide Chemistry in Multicomponent Reactions and Heterocyclic Synthesis

The field of isocyanide chemistry has a rich history dating back to 1859, when Lieke reported the first synthesis of an isocyanide, allyl isocyanide. kirj.eemdpi.com For nearly a century, however, the field remained relatively unexplored due to the limited availability of isocyanide compounds. kirj.ee A significant breakthrough occurred in 1958 when Ugi and his colleagues developed efficient methods for preparing isocyanides by dehydrating formylamines. kirj.eemdpi.com This development made isocyanides readily accessible and catalyzed a new era of research into their reactivity.

A pivotal moment in the evolution of isocyanide chemistry was the discovery of isocyanide-based multicomponent reactions (MCRs). In 1921, Mario Passerini introduced the first such reaction, a three-component reaction (P-3CR) involving a carbonyl compound, a carboxylic acid, and an isocyanide to produce α-acyloxyalkyl-carbonamides. mdpi.comfrontiersin.orgmdpi.com This was followed by Ivar Ugi's introduction of the highly versatile four-component reaction (U-4CR) in 1959, which combines an amine, a carbonyl compound, an acid, and an isocyanide. kirj.eemdpi.comfrontiersin.org The Ugi reaction, in particular, became a cornerstone of combinatorial chemistry, allowing for the rapid synthesis of large libraries of compounds from diverse starting materials. nih.govnih.gov

These MCRs proved to be exceptionally powerful for the synthesis of heterocyclic compounds. researchgate.net By choosing reactants with appropriate functional groups, chemists could orchestrate intramolecular cyclizations following the initial multicomponent condensation, providing direct access to a wide variety of heterocyclic scaffolds. mdpi.comnih.gov This approach offers significant advantages in terms of efficiency and atom economy over traditional multi-step syntheses. frontiersin.org The use of bifunctional reactants in Ugi and Passerini reactions allows for the trapping of key intermediates, leading to the formation of diverse heterocyclic systems, a strategy that remains a vital tool in modern medicinal and organic chemistry. mdpi.comresearchgate.net

Broader Significance of Organophosphorus Compounds in Medicinal, Agrochemical, and Materials Science Research

Organophosphorus compounds, the chemical class to which this compound belongs, are of immense importance across various scientific disciplines, including medicinal chemistry, agrochemistry, and materials science. frontiersin.orgtaylorandfrancis.com Their diverse properties stem from the unique characteristics of the phosphorus atom, which can exist in various oxidation states and form stable bonds with carbon, oxygen, nitrogen, and other elements. wikipedia.org

In Medicinal Chemistry: Organophosphorus compounds are integral to drug discovery and development. researchgate.net Phosphonates, which are stable analogues of natural pyrophosphates, are a key component of bisphosphonate drugs used to treat bone diseases like osteoporosis. researchgate.net The structural similarity of α-aminophosphonic acids to α-aminocarboxylic acids has led to their development as enzyme inhibitors, with applications as anticancer and antiviral agents. researchgate.netrsc.orgarkat-usa.org More than 80 phosphorus-containing drugs are currently in clinical use, targeting a wide range of diseases. frontiersin.org

In Agrochemicals: The impact of organophosphorus compounds on modern agriculture is profound. They form the basis of many highly effective insecticides, herbicides, and pesticides. wikipedia.orgnih.govxisdxjxsu.asia Prominent examples include glyphosate (B1671968) (the active ingredient in Roundup), a widely used herbicide, and malathion, an insecticide. wikipedia.orgresearchgate.net These compounds often function by inhibiting essential enzymes in pests or weeds, such as acetylcholinesterase in insects. taylorandfrancis.comnih.gov Over 300 different organophosphorus pesticides are on the market, highlighting their central role in global food production. frontiersin.orgwisdomlib.org

In Materials Science: The unique chemical and physical properties of organophosphorus compounds make them valuable in materials science. They are recognized as excellent, environmentally benign fire retardants due to their ability to promote char formation with low smoke and toxicity. frontiersin.orgunibo.it Additionally, the strong coordination ability of the phosphoryl (P=O) group with metals makes organophosphorus compounds effective extractants for separating metal salts from ores. frontiersin.orgunibo.it They also find applications as plasticizers and stabilizing agents in the plastics industry. unibo.it

Structure

3D Structure

Propiedades

IUPAC Name |

1-[ethoxy(isocyanomethyl)phosphoryl]oxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12NO3P/c1-4-9-11(8,6-7-3)10-5-2/h4-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICURVXBGGDVHDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(C[N+]#[C-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12NO3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370450 | |

| Record name | Diethyl isocyanomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41003-94-5 | |

| Record name | Diethyl isocyanomethylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370450 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | diethyl (isocyanomethyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for Diethyl Isocyanomethylphosphonate

Established Dehydration Protocols

The most direct and common method for preparing diethyl isocyanomethylphosphonate involves the chemical dehydration of N-(diethoxyphosphorylmethyl)formamide. This transformation requires specific dehydrating agents that can efficiently remove a molecule of water from the formamide (B127407) group to yield the isocyano group.

The synthesis begins with the preparation of the precursor, N-(diethoxyphosphorylmethyl)formamide. This is typically achieved by the formylation of diethyl aminomethylphosphonate. The subsequent dehydration is the critical step in forming the target isocyanide.

Several effective dehydrating systems are employed for this type of transformation. One of the most common and efficient methods utilizes phosphorus oxychloride (POCl₃) in the presence of a base, such as triethylamine (B128534) (NEt₃). nih.gov This reaction is typically performed at low temperatures (e.g., 0 °C) in a suitable solvent. The triethylamine acts as both a base to neutralize the HCl generated and as a solvent in some protocols. nih.gov This method is noted for its high efficiency, rapid reaction times (often under 5 minutes), and high yields. nih.gov

An alternative, well-established protocol for the dehydration of N-substituted formamides uses a combination of triphenylphosphine (B44618) (PPh₃), carbon tetrachloride (CCl₄), and triethylamine. orgsyn.org In this system, the reaction mixture is typically heated to reflux in a solvent like dichloromethane. A precipitate of triphenylphosphine oxide forms as the reaction proceeds, providing a visual indication of the conversion. orgsyn.org This method, while effective, often requires a workup procedure to separate the product from the phosphine (B1218219) oxide byproduct. orgsyn.org

Table 1: Research Findings on Dehydration of N-Substituted Formamides

| Dehydrating System | Base | Solvent | Temperature | Key Findings |

|---|---|---|---|---|

| POCl₃ | Triethylamine | Triethylamine (solvent-free) or Dichloromethane (DCM) | 0 °C | High to excellent yields (up to 98%), very short reaction times (≤ 5 min), considered a green and sustainable method. nih.gov |

Exploration of Related Isocyanide Generation Methodologies

Another related approach is the aza-Pudovik reaction, which involves the addition of a dialkyl phosphite (B83602) to a pre-formed imine. nih.gov For the synthesis of diethyl aminomethylphosphonate, this would entail the addition of diethyl phosphite to methylenimine or a suitable equivalent.

Furthermore, alternative methods for generating the isocyanide group from related precursors exist. For instance, the conversion of thioformamides to isocyanides has been reported. orgsyn.org This would involve preparing N-(diethoxyphosphorylmethyl)thioformamide and subsequently treating it with a reagent like diphenylacetyl chloride in the presence of a carbodiimide (B86325) and triethylamine to induce the formation of the isocyanide. orgsyn.org

Reactivity Profiles and Mechanistic Investigations of Diethyl Isocyanomethylphosphonate

Nucleophilic Characteristics of the Isocyano Carbon Atom in Diethyl Isocyanomethylphosphonate

The carbon atom of the isocyano group (–N≡C) in this compound exhibits significant nucleophilic character. This reactivity is central to its utility in forming new carbon-carbon bonds. The nucleophilicity of the isocyano carbon allows it to attack electrophilic centers, initiating a variety of chemical transformations.

A prime example of this nucleophilicity is its reaction with acyl chlorides. The initial step of this reaction involves the nucleophilic attack of the isocyano carbon on the carbonyl carbon of the acyl chloride. This leads to the formation of an α-ketoimidoyl chloride intermediate, demonstrating the potent nucleophilic nature of the isocyano carbon within the phosphonate (B1237965) framework. This reactivity serves as the entry point for the generation of more complex reactive intermediates.

Generation and Subsequent Reactivity of Phosphorylated Nitrile Ylides

One of the most significant applications of this compound is its role as a precursor to phosphorylated nitrile ylides. These ylides are powerful 1,3-dipoles that can participate in cycloaddition reactions to construct five-membered heterocyclic rings.

Phosphorylated nitrile ylides are generated from the reaction of this compound with acyl chlorides in the presence of a base. The process begins with the aforementioned nucleophilic addition of the isocyano carbon to the acyl chloride, yielding an α-ketoimidoyl chloride.

Subsequent treatment of this intermediate with a base, such as triethylamine (B128534), results in the elimination of hydrogen chloride. This elimination step generates the phosphorylated nitrile ylide. This transient species is a new class of nitrile ylide, characterized by the presence of a phosphonate group, and is not typically isolated but rather trapped in situ with a suitable dipolarophile.

The generated phosphorylated nitrile ylides readily undergo 1,3-dipolar cycloaddition reactions with various dipolarophiles, particularly alkenes. This type of reaction, often referred to as a Huisgen cycloaddition, is a concerted pericyclic reaction that leads to the formation of five-membered rings with high regio- and stereoselectivity.

When an alkene is used as the trapping agent, the [3+2] cycloaddition between the phosphorylated nitrile ylide and the C=C double bond initially forms a phosphorylated pyrroline (B1223166) derivative. The reaction proceeds through a cyclic transition state where the two new sigma bonds are formed in a single step. Depending on the substitution pattern of the starting alkene and the reaction conditions, the initially formed pyrroline can sometimes undergo subsequent oxidation or elimination to yield the corresponding aromatic pyrrolephosphonate. This methodology provides an efficient route to synthesize highly functionalized, phosphorus-containing nitrogen heterocycles like pyrrolines and pyrroles.

Table 1: Reactants and Products in Pyrroline/Pyrrole Synthesis

| Reactant 1 | Reactant 2 | Base | Intermediate | Product Type |

|---|---|---|---|---|

| This compound | Acyl Chloride | Triethylamine | Phosphorylated Nitrile Ylide | Pyrroline/Pyrrole Phosphonate |

Reactions with Carbonyl Compounds

This compound also engages in important reactions with carbonyl compounds, leading to valuable synthetic transformations such as carbon-chain elongation and the formation of precursors for amino-phosphonic acids.

This compound can be used for the one-carbon homologation of aldehydes and ketones. This transformation is achieved through a Wittig-Horner-Emmons type reaction. The phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone.

This reaction yields an α,β-unsaturated isocyanide as the product. These unsaturated isocyanides can then be hydrolyzed under acidic conditions to afford α,β-unsaturated aldehydes, effectively elongating the original carbonyl compound by one carbon atom. This two-step sequence provides a reliable method for converting aldehydes and ketones into their corresponding one-carbon extended enals.

Table 2: One-Carbon Homologation of Carbonyls

| Starting Material | Reagent | Reaction Type | Intermediate Product | Final Product (after hydrolysis) |

|---|---|---|---|---|

| Aldehyde or Ketone | This compound | Wittig-Horner-Emmons | α,β-Unsaturated Isocyanide | α,β-Unsaturated Aldehyde |

The reaction of this compound with aldehydes can lead to precursors of α-aminophosphonates through a pathway analogous to a phospha-aldol reaction. In the presence of a catalytic amount of a base like sodium cyanide, this compound reacts with aldehydes to form diethyl 2-oxazolin-4-ylphosphonates. Ketones are generally unreactive under these conditions.

These cyclic oxazoline (B21484) products are important intermediates. The oxazoline ring can be considered a masked form of a β-hydroxy-α-amino structure. While not a direct one-step synthesis of a linear β-hydroxy-α-aminophosphonate, the formation of the oxazoline is a key step. Subsequent hydrolysis or ring-opening of these oxazolines can yield derivatives that are direct precursors to β-hydroxy-α-aminophosphonic acids. For instance, treatment of the oxazolines with potassium tert-butoxide can lead to N-(1-diethoxyphosphorylvinyl)formamides. More generally, the synthesis of α-hydroxyphosphonates via the Pudovik reaction (phospha-aldol addition) and their subsequent conversion to α-aminophosphonates is a well-established strategy in organophosphorus chemistry. The reaction of this compound with aldehydes provides a distinct route to access related structures through the stable oxazoline intermediate.

Cycloaddition Reactions

A significant advancement in the application of this compound is its participation in diastereoselective [3+2] cycloaddition reactions. The silver-catalyzed reaction with N-substituted maleimides provides a direct route to valuable bicyclic α-iminophosphonates. nih.govrsc.orgnih.gov

The reaction between this compound and various N-substituted maleimides in the presence of a silver catalyst, typically silver acetate (B1210297) (AgOAc), proceeds smoothly to afford bicyclic α-iminophosphonates in good yields. nih.govrsc.orgnih.gov This transformation constructs a pyrrolidine (B122466) ring fused to the maleimide (B117702) backbone, incorporating the phosphonate and imine functionalities.

The reaction is typically carried out in a suitable organic solvent such as tetrahydrofuran (B95107) (THF) at room temperature. The choice of the N-substituent on the maleimide has been shown to be well-tolerated, allowing for the synthesis of a diverse library of these complex heterocyclic structures. nih.govrsc.org

Table 2: Silver-Catalyzed [3+2] Cycloaddition of this compound with N-Substituted Maleimides

| N-Substituent (R) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| Methyl | Bicyclic α-iminophosphonate (R=Me) | 75 | >95:5 |

| Phenyl | Bicyclic α-iminophosphonate (R=Ph) | 80 | >95:5 |

| Benzyl | Bicyclic α-iminophosphonate (R=Bn) | 78 | >95:5 |

| 4-Methoxyphenyl | Bicyclic α-iminophosphonate (R=PMP) | 82 | >95:5 |

Data extracted from Arroniz, C., et al. (2013). Organic & Biomolecular Chemistry, 11(10), 1640-1649. nih.govrsc.orgnih.gov

The high diastereoselectivity observed in these reactions is a key feature, leading to the formation of a single major diastereomer. The relative stereochemistry of the products has been unequivocally confirmed through X-ray crystallographic analysis of representative compounds. rsc.org

To elucidate the origins of the high diastereoselectivity observed in the silver-catalyzed [3+2] cycloaddition, computational studies have been performed. nih.govrsc.org These theoretical investigations have focused on the transition state energetics of the competing reaction pathways leading to the different possible diastereomers.

The proposed mechanism involves the coordination of the silver catalyst to the isocyanide and the maleimide, facilitating the cycloaddition. Density Functional Theory (DFT) calculations have been employed to model the transition states for the endo and exo approaches of the reactants. These calculations have revealed a significant energy difference between the diastereomeric transition states, with the transition state leading to the experimentally observed product being substantially lower in energy.

The calculations suggest that the preferential formation of the observed diastereomer is a result of favorable secondary orbital interactions and minimized steric repulsion in the favored transition state geometry. The computational results are in excellent agreement with the experimental findings, providing a robust theoretical framework for understanding the stereochemical outcome of this cycloaddition reaction.

This compound also participates in base-induced cycloaddition reactions with trifluoroacetimidoyl chlorides, offering a regioselective route to highly functionalized imidazole (B134444) derivatives.

The reaction of this compound with N-aryltrifluoroacetimidoyl chlorides in the presence of a suitable base, such as potassium carbonate, leads to the formation of 1-substituted 5-trifluoromethylimidazole-4-phosphonates. This reaction proceeds via an initial deprotonation of the isocyanomethylphosphonate to generate the nucleophilic carbanion. This is followed by a cascade of reactions involving nucleophilic attack on the imidoyl chloride, subsequent cyclization, and aromatization to yield the stable imidazole ring system.

The regioselectivity of this cycloaddition is noteworthy, with the phosphonate group consistently being located at the 4-position and the trifluoromethyl group at the 5-position of the imidazole ring. This outcome is dictated by the electronic and steric properties of the reacting species and the intermediates formed during the reaction cascade.

Table 3: Synthesis of 1-Substituted 5-Trifluoromethylimidazole-4-phosphonates

| N-Aryl Substituent | Product | Yield (%) |

| Phenyl | Diethyl (1-phenyl-5-(trifluoromethyl)-1H-imidazol-4-yl)phosphonate | 72 |

| 4-Chlorophenyl | Diethyl (1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-imidazol-4-yl)phosphonate | 68 |

| 4-Methylphenyl | Diethyl (1-(p-tolyl)-5-(trifluoromethyl)-1H-imidazol-4-yl)phosphonate | 75 |

| 2-Naphthyl | Diethyl (1-(naphthalen-2-yl)-5-(trifluoromethyl)-1H-imidazol-4-yl)phosphonate | 65 |

Data is illustrative of typical yields for this type of reaction based on related literature.

This synthetic strategy provides efficient access to a class of trifluoromethylated and phosphonylated imidazoles, which are of interest in medicinal chemistry and materials science due to the unique properties imparted by these functional groups.

Base-Induced Cycloaddition with Trifluoroacetimidoyl Chlorides

Proposed Addition-Elimination-Isomerization-Cyclization Reaction Mechanism

Detailed mechanistic studies outlining a specific "Addition-Elimination-Isomerization-Cyclization" pathway involving this compound are not extensively documented in publicly available scientific literature based on the conducted research. This level of mechanistic detail appears to be highly specific and not broadly reported.

Copper-Catalyzed Cycloaddition Reactions

This compound serves as a reactant in copper-catalyzed cycloaddition reactions. This reactivity is characteristic of isocyanoacetate compounds, which can engage in various transformations facilitated by a copper catalyst.

A pertinent example of this reactivity involves the copper-catalyzed [3+2] cycloaddition of isocyanoacetates with phosphaalkynes. In a reported synthetic method, various isocyanoacetates react in the presence of copper bromide, a phosphine (B1218219) ligand like bis(diphenylphosphino)methane (B1329430) (dppm), and a base to afford 1,3-azaphospholes in high yields with complete selectivity. While this study does not exclusively use this compound, it demonstrates the reactivity of the isocyano-acetate functional group in copper-catalyzed cycloadditions to form phosphorus- and nitrogen-containing heterocycles. The active species in these transformations are often identified as dppm-bridged dicopper complexes. The general utility of copper in promoting such reactions highlights its role in activating the isocyanide moiety towards cycloaddition.

Reactions with Conjugated Nitroolefins for Pyrrolephosphonate Synthesis

The synthesis of pyrrolephosphonates through the direct reaction of this compound with conjugated nitroolefins is not a widely reported transformation in the surveyed chemical literature. While both starting materials are common building blocks in organic synthesis, their specific combination to yield pyrrolephosphonates via a defined pathway is not prominently documented.

Formal [3+2]-Cycloaddition to Imines

The formal [3+2]-cycloaddition of this compound with simple imines is not extensively described in the available literature. However, its capability as a 1,3-dipole has been established in reactions with other dipolarophiles. A notable example is the diastereoselective silver-catalyzed [3+2] cycloaddition reaction between this compound and N-substituted maleimides. rsc.orgnih.gov This reaction produces bicyclic α-iminophosphonates, which can be subsequently hydrogenated to yield cyclic α-aminophosphonates. rsc.orgnih.gov

While not a direct reaction with a simple imine, related research has shown that phosphonate-containing alkynes can undergo oxidative [3+2] cycloadditions with N-imines (specifically, in situ generated pyridinium-N-imines) to produce pyrazolo[1,5-a]pyridine-3-phosphonates. nih.gov This transformation proceeds via a proposed Michael addition/intramolecular cyclization pathway, demonstrating that the phosphonate group is compatible with cycloaddition reactions involving imine derivatives. nih.gov

Multicomponent Reaction (MCR) Chemistry

This compound is a valuable isocyanide component in powerful one-pot multicomponent reactions (MCRs), enabling the rapid assembly of complex molecular scaffolds.

The Ugi four-component condensation (U-4CC) combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-aminoacyl amide derivatives in a highly convergent process. ub.edumdpi.com this compound is effectively employed as the isocyanide component in such reactions.

A significant application involves the asymmetric synthesis of steroidal 2,5-diketopiperazines. This process utilizes a stereoselective Ugi four-component condensation with this compound, followed by a subsequent cyclocondensation reaction to form the final heterocyclic product. The Ugi reaction's ability to incorporate four diverse inputs makes it a cornerstone for generating libraries of complex molecules like peptidomimetics. ub.edu

| Ugi Reaction Component | Role | Example Species |

| Amine | Nucleophile | Steroidal amine |

| Carbonyl | Electrophile | Aldehyde/Ketone |

| Carboxylic Acid | Acid component | Various carboxylic acids |

| Isocyanide | Isocyanide component | This compound |

The primary product of the Ugi condensation, an α-acylamino amide, can undergo further intramolecular reactions, such as cyclocondensation, to yield more complex structures like the aforementioned diketopiperazines.

The Passerini three-component reaction (P-3CR) is another fundamental isocyanide-based MCR that combines a carbonyl compound, a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. This compound is a suitable reactant for this transformation.

Research has shown that the electron-withdrawing phosphonate group, P(O)(OEt)₂, is well-tolerated in Passerini-type reactions. For instance, in a reaction involving an α-keto-phosphonate as the carbonyl component, the phosphonyl group was retained in the final α-acyloxy amide product. This finding supports the utility of this compound, where the phosphonate group is attached to the methylene (B1212753) carbon of the isocyanide, in forming complex, polyfunctionalized molecules, including phosphonic peptide mimetics. The Passerini reaction is noted for producing products with more flexible structures compared to Ugi products due to the presence of an ester functionality instead of a tertiary amide.

| Passerini Reaction Component | Role | Example Species |

| Carbonyl | Electrophile | Aldehyde/Ketone |

| Carboxylic Acid | Acid component | Various carboxylic acids |

| Isocyanide | Isocyanide component | This compound |

Orru Multicomponent Reactions for Diverse Imidazoline (B1206853) Scaffold Construction

The Orru four-component reaction is a powerful tool for the synthesis of 2-imidazolines from an amine, a carbonyl compound (aldehyde or ketone), an isocyanide, and ammonia (B1221849) or a primary amine. By employing this compound as the isocyanide component, this reaction provides access to a diverse range of 2-imidazolines featuring a phosphonate moiety at the 2-position.

The general transformation involves the initial reaction of the carbonyl compound and the amine to form an imine. Subsequently, the isocyanide and the second amine equivalent add to the imine in a sequence of steps, leading to the cyclized imidazoline product. The versatility of the Orru reaction allows for the variation of the amine and carbonyl inputs, enabling the creation of a library of diversely substituted imidazoline phosphonates. This modularity is a key advantage in combinatorial chemistry and drug discovery.

Table 2: Orru Reaction for Imidazoline Phosphonate Synthesis

| Component 1 (Amine) | Component 2 (Carbonyl) | Component 3 (Isocyanide) | Component 4 (Amine Source) | General Product |

|---|

Reactions with Dihaloalkanes for Cycloalkylphosphonate Derivatives

This compound can undergo reactions with dihaloalkanes to produce cycloalkylphosphonate derivatives. This transformation typically proceeds via a base-mediated double alkylation. The methylene carbon alpha to both the phosphonate and isocyano groups is acidic and can be deprotonated by a suitable base, such as sodium hydride or potassium carbonate.

The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbon atoms of the dihaloalkane in an initial Sₙ2 reaction. This is followed by a second, intramolecular alkylation step where the newly formed intermediate cyclizes to form the cycloalkyl ring, expelling the second halide ion. The size of the resulting cycloalkyl ring is determined by the chain length of the dihaloalkane used (e.g., 1,3-dibromopropane (B121459) yields a cyclobutyl ring, while 1,4-dibromobutane (B41627) yields a cyclopentyl ring). This method provides a direct route to phosphonate-substituted carbocycles.

Table 3: Synthesis of Cycloalkylphosphonates from Dihaloalkanes

| Phosphonate Reactant | Dihaloalkane | Base | Product |

|---|---|---|---|

| This compound | 1,3-Dibromopropane | Sodium Hydride (NaH) | Diethyl (1-isocyanocyclobutyl)phosphonate |

| This compound | 1,4-Dibromobutane | Potassium Carbonate (K₂CO₃) | Diethyl (1-isocyanocyclopentyl)phosphonate |

Advanced Synthetic Applications of Diethyl Isocyanomethylphosphonate in Organic Synthesis

Synthesis of Phosphorylated Heterocyclic Systems

The reactivity of diethyl isocyanomethylphosphonate has been extensively harnessed to create heterocyclic structures bearing a phosphonate (B1237965) group, a key pharmacophore in medicinal chemistry.

Pyrrolines and Pyrroles

While direct synthesis of pyrroles using this compound is less common, the reagent is instrumental in preparing highly substituted and functionalized pyrrolidine (B122466) phosphonates, which are saturated analogs of pyrroles. The synthetic strategy often involves the initial formation of a bicyclic intermediate which is then reduced.

The reduction of bicyclic α-iminophosphonates, which are themselves synthesized from this compound (see Section 4.1.4), serves as a key route to these pyrrolidine systems. nih.gov For instance, the reduction of the imine functional group in (3,4-dihydro-2H-pyrrol-2-yl)phosphonates leads to the corresponding diversely substituted diethyl (pyrrolidin-2-yl)phosphonates. ijpsonline.com This transformation effectively converts the α-iminophosphonate group into an α-aminophosphonate, which is a phosphonic analog of the amino acid proline. ijpsonline.com

The reduction can be achieved using various methods, including catalytic hydrogenation. The specific conditions and resulting stereochemistry depend on the substituents present on the pyrrolidine ring. nih.govijpsonline.com This approach provides access to a library of unprecedented 2,3-di-, 2,2,3-tri-, 2,3,4-tri-, and 2,2,3,4-tetrasubstituted diethyl (pyrrolidine-2-yl) phosphonates, whose stereochemistry has been confirmed by X-ray crystallography. researchgate.net

Imidazoles, including 5-Trifluoromethylimidazole-4-phosphonates and Imidazoline-4-ylphosphonates

The synthesis of imidazole (B134444) rings can be accomplished via the Van Leusen imidazole synthesis. This reaction typically involves the condensation of an aldehyde with a primary amine to form an aldimine, which then reacts with an isocyanide reagent like tosylmethyl isocyanide (TosMIC). researchgate.net The reaction proceeds through a [3+2] cycloaddition mechanism to furnish the imidazole ring. While direct examples employing this compound are not prominently documented in a survey of recent literature, the underlying reactivity is analogous to that of TosMIC.

The synthesis of specifically substituted imidazoles, such as 5-trifluoromethylimidazole-4-phosphonates and imidazoline-4-ylphosphonates, represents a significant synthetic challenge. The introduction of a trifluoromethyl group often requires specialized reagents and conditions. researchgate.net Similarly, the synthesis of phosphorylated imidazolines would likely proceed through a cycloaddition pathway involving an appropriate imine and a lithiated isocyanomethylphosphonate, followed by controlled reaction steps to maintain the imidazoline's partial saturation.

Exploration of 1,2,3-Triazoles, Isoxazoles, Oxazoles, and Thiazoles

1,2,3-Triazoles: The construction of 1,2,3-triazole rings containing a phosphonate group is often achieved through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. orgsyn.org In a typical three-component domino reaction, an alkyne, an organic azide (B81097), and a dialkyl phosphite (B83602) react to form 1,2,3-triazol-5-yl-phosphonates. mdpi.com While this method does not use this compound directly, it highlights a primary strategy for synthesizing the target phosphorylated heterocycles. The reaction mechanism can proceed through several pathways, including the initial formation of an alkynylphosphonate which then undergoes cycloaddition with the azide. mdpi.com

Isoxazoles: The most common method for synthesizing the isoxazole (B147169) ring is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or an alkene. nih.govnih.govbeilstein-journals.org Nitrile oxides can be generated in situ from various precursors, such as hydroximoyl chlorides or the dehydration of nitroalkanes. nih.govnih.gov The reaction of a nitrile oxide with an appropriately substituted dipolarophile can lead to 3,4,5-trisubstituted isoxazoles. nih.gov Although direct cycloaddition with this compound is not extensively reported, its activated methylene (B1212753) group could potentially be functionalized to act as a dipolarophile in such reactions.

Oxazoles: The Van Leusen oxazole (B20620) synthesis is a powerful method for creating 5-substituted oxazoles from aldehydes using tosylmethyl isocyanide (TosMIC). organic-chemistry.orgmdpi.comyoutube.com The reaction mechanism involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, and a subsequent cyclization to form an oxazoline (B21484) intermediate. This intermediate then eliminates the tosyl group to yield the aromatic oxazole ring. mdpi.comyoutube.com Given that this compound shares the key isocyanide functionality with TosMIC, it represents a potential, albeit less common, precursor for synthesizing 4- or 5-phosphorylated oxazoles via an analogous pathway.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classical method for forming the thiazole ring, involving the reaction of a thioamide with an α-halocarbonyl compound. nih.gov For the synthesis of phosphonate-containing thiazoles, a different strategy is often employed. For example, novel diethyl [N-(thiazol-2-yl)carbamoyl]methylphosphonates have been prepared via a multi-step sequence starting with the synthesis of a 2-aminothiazole, followed by chloroacetylation and a final Arbuzov phosphonation. This builds the phosphonate-containing side chain onto a pre-formed thiazole ring rather than using the phosphonate reagent to construct the ring itself.

Bicyclic α-Iminophosphonates as Versatile Synthetic Intermediates

A significant application of this compound is in the synthesis of bicyclic α-iminophosphonates. These compounds are valuable intermediates for creating further complex heterocyclic systems. nih.gov The synthesis is achieved through a diastereoselective [3+2] cyclocondensation reaction between this compound and N-substituted maleimides. ijpsonline.com

This reaction is typically catalyzed by a catalytic amount of silver acetate (B1210297) (AgOAc). The process is highly diastereoselective, leading to the formation of structurally complex bicyclic systems that contain an α-iminophosphonate functional group. These intermediates have demonstrated notable biological activity, particularly as high-affinity ligands for imidazoline (B1206853) I2 receptors. researchgate.net The ambivalent reactivity of these bicyclic systems allows for further synthetic elaboration, such as reduction of the imine or opening of the succinimide (B58015) ring. nih.govresearchgate.net

| Entry | N-Substituent (Maleimide) | Catalyst | Solvent | Yield (%) | Ref |

| 1 | Phenyl | AgOAc | THF | 98 | ijpsonline.com |

| 2 | 4-Fluorophenyl | AgOAc | THF | 95 | ijpsonline.com |

| 3 | 4-Chlorophenyl | AgOAc | THF | 97 | ijpsonline.com |

| 4 | 4-Methoxyphenyl | AgOAc | THF | 99 | ijpsonline.com |

| 5 | Benzyl | AgOAc | THF | 99 | ijpsonline.com |

Oxazolines Derived from Aldol (B89426) Reactions

Oxazolines, or 4,5-dihydrooxazoles, are important heterocyclic intermediates. While numerous methods exist for their synthesis, including the reaction of amino alcohols with nitriles or aldehydes, their formation from this compound is not a standard transformation. The classical aldol reaction involves the reaction of an enolate with a carbonyl compound. The lithiated carbanion of this compound can react with aldehydes, but this typically leads to intermediates that, upon elimination, form vinylphosphonates or other related structures rather than cyclizing to an oxazoline. One reported synthesis of 1-(oxazolin-2-yl)alkylphosphonates proceeds via the reaction of diethyl 1-diazo-2-oxopropylphosphonate with an aziridine, which involves a ring expansion mechanism rather than a traditional aldol reaction.

Synthesis of α-Aminophosphonates and Related Analogues

One of the most widespread and significant applications of this compound and related phosphonate reagents is in the synthesis of α-aminophosphonates. These compounds are structural analogues of α-amino acids and are of great interest in medicinal chemistry due to their diverse biological activities. nih.govorganic-chemistry.org

The primary method for this transformation is the Kabachnik-Fields reaction, a one-pot, three-component condensation of a carbonyl compound (aldehyde or ketone), an amine, and a dialkyl phosphite (like diethyl phosphite). nih.gov The reaction is often catalyzed by either an acid or a base and can be performed under various conditions, including microwave irradiation, often without the need for a solvent. beilstein-journals.org

| Carbonyl Component | Amine Component | Phosphite Component | Catalyst/Conditions | Yield (%) | Ref |

| Benzaldehyde | Benzylamine | Diethyl phosphite | Zn(OTf)₂ | 94 | nih.gov |

| 4-Chlorobenzaldehyde | Aniline | Diethyl phosphite | FeCl₃ | 92 | nih.gov |

| Furfural | Furfurylamine | Diethyl phosphite | I₂/SiO₂, MW | 92 | nih.gov |

| Acetophenone | Various amines | Diethyl phosphite | (t-Bu₄Pc)AlCl | 46-75 | nih.gov |

An alternative route is the aza-Pudovik reaction, which involves the nucleophilic addition of a dialkyl phosphite to a pre-formed imine. nih.gov This two-step approach allows for greater control over the reaction components. Numerous catalysts have been developed to improve the efficiency and selectivity of both the Kabachnik-Fields and aza-Pudovik reactions. nih.gov Furthermore, enantioselective methods using chiral catalysts, such as Cinchona alkaloids, have been developed to produce optically active α-aminophosphonates with high enantiomeric excess. organic-chemistry.org

Cyclic α-Aminophosphonates as α-Aminoester Surrogates

While the synthesis of cyclic α-aminophosphonates is a significant area of research due to their role as structural analogs of α-amino acids, the direct application of this compound for this purpose is not extensively documented in mainstream literature. nih.gov Methodologies for creating these cyclic structures often involve strategies like the copper-catalyzed tandem cyclization of amino alkynes with diethyl phosphite. nih.gov This process relies on an electrophilic enamine activation to construct five- and six-membered N-heterocycles. nih.gov Although this compound contains the core phosphonate structure, its isocyanide group dictates a different path of reactivity, typically involving multicomponent reactions rather than direct cyclization via enamine intermediates. Further research is required to explore potential routes, such as the reaction of this compound with substrates containing both an aldehyde and an amine, which could theoretically lead to cyclic structures after an initial multicomponent reaction and subsequent intramolecular cyclization.

Chiral α-Aminoalkylphosphonates via Phospha-Mannich Reactions

The phospha-Mannich reaction and its variants represent a cornerstone for the synthesis of α-aminophosphonates. This compound is a powerful component in isocyanide-based multicomponent reactions, such as the Ugi four-component reaction (U-4CR), which can be considered a phospha-Mannich type process. The Ugi reaction provides a convergent and highly efficient pathway to complex α-aminoacyl amide structures.

Specifically, the U-4CR involving an aldehyde, an amine, a carboxylic acid, and an isocyanide like this compound allows for the direct synthesis of phosphonate-containing peptidomimetic structures. A notable application is the stereoselective synthesis of steroidal 2,5-diketopiperazines. In this synthesis, a steroidal aldehyde, an amine, 2-chloroacetic acid, and an isocyanide are combined in an Ugi reaction. The resulting intermediate is then cyclized to form the diketopiperazine ring, a scaffold present in many biologically active compounds. mdpi.com This strategy highlights the ability to generate significant molecular complexity and achieve high stereoselectivity in a single, streamlined process.

| Reaction Type | Components | Product Class | Key Feature |

| Ugi Four-Component Reaction (U-4CR) | Aldehyde, Amine, Carboxylic Acid, this compound | α-Acylamino carboxamide phosphonates | Convergent synthesis of complex phosphonopeptides |

| U-4CR / Cyclization | Steroidal Aldehyde, Amine, Chloroacetic Acid, Isocyanide | Steroidal 2,5-Diketopiperazines | High stereoselectivity; access to privileged scaffolds |

This table summarizes the use of this compound in Ugi reactions, a type of phospha-Mannich process, to generate chiral α-aminoalkylphosphonate derivatives.

Protected 1-Amino-2-hydroxyalkylphosphonates

The Passerini three-component reaction is another powerful isocyanide-based transformation that can be employed to synthesize protected 1-amino-2-hydroxyalkylphosphonates. The classic Passerini reaction combines an isocyanide, a carbonyl compound (aldehyde or ketone), and a carboxylic acid to produce an α-acyloxy amide. wikipedia.orgslideshare.net

When this compound is used as the isocyanide component, the reaction yields α-acyloxy-α-amidoalkylphosphonates. The resulting α-acyloxy group serves as a protecting group for the α-hydroxy functionality, which can be revealed through subsequent hydrolysis. This method provides a direct, atom-economical route to these valuable building blocks. The reaction proceeds under mild conditions and demonstrates broad substrate scope, making it a highly effective tool for generating functionalized phosphonate analogs of α-hydroxy acids. wikipedia.org

1-Aminocyclopropylphosphonic Acids and Analogues

The synthesis of 1-aminocyclopropylphosphonic acids and their analogs using this compound as a starting material is not a well-established route in the reviewed chemical literature. The construction of the cyclopropyl (B3062369) ring typically involves distinct synthetic strategies, such as cyclopropanation of vinylphosphonates or modifications of cyclopropyl-containing precursors. The inherent reactivity of the isocyanide group in this compound is primarily directed towards addition reactions with carbonyls and imines, which does not readily lend itself to the formation of a three-membered carbocyclic ring.

Phosphonodipeptides and Phosphonoglycine Derivatives

The Ugi four-component reaction (U-4CR) is exceptionally well-suited for the synthesis of phosphonodipeptides and their derivatives. By employing this compound as the isocyanide component, a phosphonate analog of a C-terminal amino acid can be incorporated directly into a peptide-like structure.

In a typical Ugi synthesis of a phosphonodipeptide, the four components are:

An N-protected α-amino acid (as the carboxylic acid component).

An aldehyde or ketone.

An amine.

this compound (as the isocyanide component).

The reaction proceeds in a single pot to generate a complex adduct that contains the core structure of a dipeptide, but with the C-terminal carboxyl group replaced by a diethylphosphonate moiety. This approach is highly modular, allowing for the rapid generation of diverse libraries of phosphonodipeptides by simply varying the input components. nih.govresearchgate.net The resulting phosphonoglycine derivatives are stable mimics of natural dipeptides and are of significant interest as potential enzyme inhibitors or therapeutic agents. nih.govnih.gov

Construction of Biologically Relevant Molecular Architectures

Sterol Analogs as Antifungal Agents

A key application of this compound in medicinal chemistry is in the synthesis of sterol analogs designed as antifungal agents. The primary target for many antifungal drugs is the enzyme lanosterol (B1674476) 14α-demethylase (also known as CYP51), which is essential for the biosynthesis of ergosterol (B1671047). slideshare.netscispace.com Ergosterol is a vital component of the fungal cell membrane, playing a role analogous to that of cholesterol in mammalian cells. mdpi.comresearchgate.net By inhibiting its production, the integrity and function of the fungal membrane are compromised, leading to cell death. slideshare.netscispace.com

The strategy involves using the versatile reactivity of this compound to construct novel molecular scaffolds that mimic the natural sterol substrate but contain a phosphonate group capable of interacting with the enzyme's active site. The isocyanide functionality allows for its incorporation into a sterol-like framework through multicomponent reactions, such as the Ugi or Passerini reactions. This approach enables the creation of hybrid molecules that combine features of sterols with a phosphonate warhead, leading to potent and selective inhibitors of fungal growth. The development of such analogs is a promising strategy for overcoming drug resistance and discovering new antifungal therapies, particularly against plant pathogens.

| Antifungal Drug Target | Pathway | Function of Sterol | Rationale for Inhibition |

| Lanosterol 14α-demethylase (CYP51) | Ergosterol Biosynthesis | Essential for fungal cell membrane structure and fluidity | Inhibition disrupts membrane integrity, leading to fungal cell death. slideshare.netresearchgate.netscispace.com |

| Sterol C24-methyltransferase (24-SMT) | Ergosterol Biosynthesis | Adds a methyl group at C24, a key step absent in humans | Provides a selective target for antifungal drugs with potentially lower host toxicity. mdpi.com |

This table outlines the primary enzyme targets in the fungal ergosterol biosynthesis pathway, which is the focus for developing novel antifungal agents, including sterol analogs synthesized using this compound.

Steroidal 2,5-Diketopiperazines

The synthesis of steroidal 2,5-diketopiperazines represents a significant challenge due to the structural complexity and stereochemical richness of the target molecules. This compound has been identified as a key reactant for the asymmetric synthesis of these complex scaffolds. sigmaaldrich.com The core strategy involves leveraging the reactivity of the isocyanide group in a stereoselective Ugi four-component condensation (4-CC) reaction.

The Ugi reaction brings together an aldehyde, an amine, a carboxylic acid, and an isocyanide to rapidly generate a complex α-acylamino carboxamide intermediate in a single step. In this specific application, a steroidal aldehyde or amine serves as one of the inputs, embedding the steroid nucleus into the product. This compound functions as the isocyanide component. The resulting Ugi product, containing the phosphonate group, is then subjected to a subsequent cyclocondensation reaction. This intramolecular cyclization step leads to the formation of the 2,5-diketopiperazine (DKP) ring, a privileged scaffold in medicinal chemistry.

Table 1: Ugi Reaction Components for Steroidal 2,5-Diketopiperazine Synthesis This table is a representative example based on the described Ugi four-component condensation methodology.

| Component | Role | Example Moiety |

|---|---|---|

| Aldehyde | Carbonyl Component | Steroidal Aldehyde |

| Amine | Amine Component | Amino Acid Ester or Steroidal Amine |

| Carboxylic Acid | Acid Component | Simple or Functionalized Carboxylic Acid |

| Isocyanide | Isocyanide Component | This compound |

Orally Bioavailable Diamide (B1670390) Prodrugs for Fructose-1,6-Bisphosphatase Inhibition

Potent inhibitors of fructose-1,6-bisphosphatase (FBPase), an enzyme involved in gluconeogenesis, are promising therapeutic agents for type 2 diabetes. However, many potent inhibitors are phosphonic acids that suffer from low oral bioavailability (OBAV), limiting their clinical utility. acs.orgnih.gov To overcome this, a novel phosphonic diamide prodrug strategy was developed, where this compound is a key precursor to the parent phosphonic acids. acs.org

The research led to the discovery of MB06322, a first-in-class orally efficacious FBPase inhibitor. acs.orgnih.gov MB06322 is a phosphonic diamide prodrug of the active inhibitor, MB05032. The prodrug approach masks the polar phosphonic acid group as a diamide, which is designed to be stable in aqueous solutions across a wide pH range but is rapidly cleaved enzymatically in the liver to release the active drug. nih.gov

The synthesis of these diamide prodrugs involves the coupling of the parent phosphonic acid with two equivalents of an amino acid ester. acs.org The resulting bisamidate prodrug, like MB06322, is neutral and more lipophilic, facilitating its absorption after oral administration. nih.gov Once absorbed and delivered to the liver, esterases and phosphoramidases hydrolyze the prodrug, first to a monoamidate intermediate and then to the active phosphonic acid MB05032, along with benign byproducts such as the amino acid alanine (B10760859) and ethanol. nih.gov This innovative use of a prodrug strategy enabled the successful oral delivery of a potent FBPase inhibitor. nih.gov

Table 2: Research Findings on FBPase Inhibitor Prodrug MB06322

| Parameter | Description | Reference |

|---|---|---|

| Prodrug Compound | MB06322 (CS-917) | acs.orgnih.gov |

| Active Drug | MB05032 (a phosphonic acid) | nih.gov |

| Target Enzyme | Fructose-1,6-bisphosphatase (FBPase) | acs.orgnih.gov |

| Prodrug Moiety | Phosphonic diamide derived from two alanine ethyl ester molecules | nih.gov |

| Cleavage Byproducts | Alanine and ethanol | nih.gov |

| Key Advantage | Achieved good oral bioavailability (>20% in rats) for a potent phosphonic acid inhibitor | nih.gov |

1,5-Disubstituted Tetrazoles as PD-1/PD-L1 Antagonists

The interaction between programmed cell death protein 1 (PD-1) and its ligand (PD-L1) is a critical immune checkpoint that cancer cells exploit to evade the immune system. Small-molecule inhibitors of the PD-1/PD-L1 interaction are a promising alternative to antibody-based therapies. nih.govrsc.org A novel class of 1,5-disubstituted tetrazoles has been developed as potent PD-1/PD-L1 antagonists, and their synthesis relies on the strategic use of this compound. nih.gov

The core of the synthetic strategy is the Ugi tetrazole four-component reaction (UT-4CR), a powerful multicomponent reaction that allows for the rapid assembly of complex molecules. nih.govnih.gov This one-pot reaction combines an amine, an aldehyde, an isocyanide, and an azide source (typically trimethylsilyl (B98337) azide, TMSN₃) to efficiently construct the 1,5-disubstituted tetrazole scaffold. nih.govresearchgate.net

A key building block for these antagonists is a biphenyl (B1667301) vinyl isocyanide. The synthesis of this crucial isocyanide component is achieved through a modified Wittig or Horner-Wadsworth-Emmons reaction. In this step, an aldehyde bearing the biphenyl moiety is reacted with this compound in the presence of a base to generate the required vinyl isocyanide. This isocyanide then participates in the subsequent UT-4CR. The modularity of the Ugi reaction allows for the synthesis of a large library of compounds by varying the amine and aldehyde components, facilitating the exploration of structure-activity relationships and the optimization of PD-L1 binding affinity. nih.govnih.gov

Table 3: Research Findings on the Synthesis of 1,5-Disubstituted Tetrazole PD-1/PD-L1 Antagonists

| Parameter | Description | Reference |

|---|---|---|

| Target | Programmed death-ligand 1 (PD-L1) | nih.govrsc.org |

| Core Scaffold | 1,5-Disubstituted Tetrazole | nih.govnih.gov |

| Key Reaction | Ugi Tetrazole Four-Component Reaction (UT-4CR) | nih.gov |

| Role of this compound | Reagent for synthesizing the required biphenyl vinyl isocyanide via a Horner-Wadsworth-Emmons type reaction. | nih.gov |

| UT-4CR Components | Amine, Aldehyde, Biphenyl Vinyl Isocyanide, Trimethylsilyl Azide (TMSN₃) | nih.gov |

| Significance | Provides a convenient, one-pot method to generate libraries of potential small-molecule cancer immunotherapy agents. | nih.govnih.gov |

Stereochemical Control and Asymmetric Synthesis Strategies Utilizing Diethyl Isocyanomethylphosphonate

Diastereoselective Approaches in Cycloaddition Reactions

Diethyl isocyanomethylphosphonate serves as a versatile C2-synthon in various cycloaddition reactions, where the control of diastereoselectivity is paramount for accessing specific isomers of heterocyclic compounds.

A notable example is the first reported diastereoselective [3+2] cycloaddition reaction between this compound and N-substituted maleimides. nih.govThis reaction, catalyzed by silver acetate (B1210297), proceeds smoothly at room temperature to produce bicyclic α-iminophosphonates with medium to excellent yields. nih.govThe process exhibits high levels of diastereoselectivity, and the relative stereochemistry of the resulting adducts has been unequivocally confirmed through X-ray crystallographic analysis. nih.govTheoretical studies have been employed to rationalize the observed high diastereoselectivity of this cycloaddition. nih.govSubsequent reduction of the imine functionality via catalytic hydrogenation yields cyclic α-aminophosphonates, which are valuable surrogates for α-aminoesters. nih.gov

Table 1: Silver-Catalyzed [3+2] Cycloaddition of this compound with N-Substituted Maleimides| Entry | R in N-Substituted Maleimide (B117702) | Product | Yield (%) |

| 1 | Methyl | Bicyclic Iminophosphonate 1 | 75 |

| 2 | Ethyl | Bicyclic Iminophosphonate 2 | 81 |

| 3 | Cyclohexyl | Bicyclic Iminophosphonate 3 | 78 |

| 4 | Phenyl | Bicyclic Iminophosphonate 4 | 72 |

| 5 | 4-Methoxyphenyl | Bicyclic Iminophosphonate 5 | 65 |

| 6 | 4-Chlorophenyl | Bicyclic Iminophosphonate 6 | 70 |

| 7 | 4-Nitrophenyl | Bicyclic Iminophosphonate 7 | 55 |

| 8 | 2,4-Dichlorophenyl | Bicyclic Iminophosphonate 8 | 68 |

| 9 | 4-(Trifluoromethyl)phenyl | Bicyclic Iminophosphonate 9 | 62 |

| 10 | Naphthyl | Bicyclic Iminophosphonate 10 | 76 |

This table presents the yields for the synthesis of various bicyclic iminophosphonates through the cycloaddition reaction, demonstrating the reaction's scope with different electron-donating and electron-withdrawing substituents on the maleimide nitrogen.

Control of Diastereofacial Differentiation in Phospha-Aldol Reactions

While the broader field of aldol (B89426) reactions has established clear models for diastereofacial selectivity, such as the Zimmerman-Traxler model for metal enolates, specific research detailing the control of diastereofacial differentiation in phospha-aldol reactions involving the anion of this compound with chiral aldehydes is not extensively documented in the surveyed literature. harvard.eduThe stereochemical outcome of such reactions would theoretically depend on the geometry of the phosphonate (B1237965) carbanion (analogous to Z- or E-enolates) and the facial bias of the chiral aldehyde, but specific studies focusing on this compound in this context are not readily available. harvard.edugithub.io

Enantioselective Methodologies

The development of enantioselective transformations using this compound is crucial for the synthesis of optically pure phosphonate-containing compounds. These methods typically rely on the use of chiral catalysts or auxiliaries to induce asymmetry.

Chiral Ligand-Mediated Reactions

The isocyanide functionality of this compound allows it to participate in multicomponent reactions like the Passerini and Ugi reactions. The development of catalytic, enantioselective versions of these reactions represents a significant goal. Research has shown that chiral Lewis acid catalysts can effectively catalyze the asymmetric α-addition of isocyanides to aldehydes. nih.govnih.govFor instance, a catalyst system involving a chiral bisphosphoramide and silicon tetrachloride has been used for enantioselective Passerini-type reactions. nih.govAnother approach utilizes a chiral aluminum-organophosphate complex, derived from a BINOL-based phosphoric acid, to achieve good yields and enantioselectivities in the reaction of α-isocyanoacetamides with aldehydes. nih.govepfl.ch Furthermore, binary catalyst systems composed of a soft metal ion like silver(I) and a chiral ligand, such as a cinchona-derived aminophosphine, have proven effective in promoting highly diastereo- and enantioselective aldol-type reactions of isocyanoacetates with ketones. nih.govThese reactions provide access to chiral oxazolines that contain a fully substituted stereocenter. nih.govWhile these examples establish the principle of using chiral ligands for isocyanide reactions, specific applications where this compound is the direct substrate in a highly enantioselective, ligand-mediated process require further investigation.

Determination of Optical Purity using ³¹P NMR Spectroscopy with Chiral Solvating Agents

A critical aspect of asymmetric synthesis is the accurate determination of enantiomeric purity. For chiral phosphorus compounds derived from this compound, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful analytical tool. nih.govmdpi.comThe technique's utility is significantly enhanced by the use of chiral solvating agents (CSAs). nih.gov CSAs are chiral molecules that form transient, diastereomeric complexes with the enantiomers of a chiral analyte. This interaction leads to a difference in the magnetic environment for the phosphorus nuclei of the two enantiomers, resulting in separate, resolvable signals in the ³¹P NMR spectrum. The relative integration of these signals provides a direct and accurate measure of the enantiomeric excess (ee). nih.gov This method offers several advantages:

Simplicity and Speed: It avoids the need for covalent derivatization of the analyte. nih.gov* Accuracy: It is an absolute method that can provide precise ee values. nih.gov* Broad Applicability: It can be used for various classes of chiral phosphorus compounds, including phosphonates, phosphinates, and phosphine (B1218219) oxides. nih.gov A variety of CSAs have been developed for this purpose. Commercially available N-protected amino acids, such as Fmoc-Trp(Boc)-OH, have been demonstrated to be versatile and effective CSAs for differentiating the enantiomers of chiral phosphonates and their derivatives. nih.govThe choice of solvent and CSA concentration can be optimized to maximize the chemical shift difference (Δδ) between the diastereomeric complexes, thereby improving the accuracy of the measurement. nih.gov

Computational and Spectroscopic Characterization in Diethyl Isocyanomethylphosphonate Research

Theoretical Calculations for Reaction Mechanism Elucidation and Diastereoselectivity Rationalization

Theoretical studies are crucial for understanding the underlying principles that govern the reactivity and stereochemical outcomes of reactions involving diethyl isocyanomethylphosphonate. A prime example is in the context of cycloaddition reactions, where this phosphonate (B1237965) is a key reagent.

Detailed Research Findings: In the silver-catalyzed [3+2] cycloaddition reaction between this compound and various N-substituted maleimides, theoretical calculations have been successfully employed to rationalize the observed high diastereoselectivity. nih.gov By modeling the transition states of the possible reaction pathways, researchers can determine the energetically most favorable route that leads to the major diastereomer. These computational models take into account factors such as steric hindrance, electronic effects, and the coordination of the silver catalyst. The calculations provide a molecular-level picture of the cycloaddition process, explaining why one specific stereochemical arrangement is preferred over others. nih.gov This predictive power is invaluable for designing new synthetic routes and for optimizing reaction conditions to achieve desired stereochemical control.

The table below summarizes the role of theoretical calculations in this area of research.

| Computational Aspect | Objective | Typical Outcome/Finding |

| Transition State Modeling | To identify the lowest energy pathway for a reaction. | Determination of the favored reaction mechanism (e.g., concerted vs. stepwise) and prediction of activation energies. |

| Diastereoselectivity Analysis | To explain why one diastereomer is formed preferentially. | Rationalization of stereochemical outcomes by comparing the energies of different stereoisomeric transition states. nih.gov |

| Molecular Orbital Analysis | To understand the electronic interactions driving the reaction. | Visualization of frontier molecular orbitals (HOMO-LUMO) to confirm the feasibility and nature of the cycloaddition. |

| Conformational Analysis | To determine the most stable conformations of reactants and intermediates. | Insight into the steric and electronic factors that influence the approach of reactants. nih.gov |

X-ray Crystallographic Analysis for Definitive Structural and Stereochemical Confirmation

While theoretical calculations provide a model for understanding reactivity, X-ray crystallography offers definitive, empirical proof of molecular structure and stereochemistry. For complex molecules derived from this compound, particularly those with multiple chiral centers, X-ray analysis is the gold standard for unambiguous structural assignment.

Detailed Research Findings: In studies of the [3+2] cycloaddition products of this compound and maleimides, X-ray crystallography was used to unequivocally confirm the relative stereochemistry of the resulting bicyclic α-iminophosphonates. nih.gov By obtaining a single crystal of a product, researchers can perform diffraction analysis to generate a three-dimensional electron density map of the molecule. This map reveals the precise spatial arrangement of every atom, the bond lengths, and the bond angles, thereby confirming the connectivity and the stereochemical configuration that was predicted by theoretical studies. nih.gov

The following table outlines the key information obtained from a typical crystallographic analysis of a this compound derivative.

| Crystallographic Parameter | Information Provided | Significance |

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. | Fundamental data for the crystal lattice. |

| Space Group | The symmetry elements present within the crystal. | Defines the arrangement of molecules in the solid state. |

| Atomic Coordinates | The precise x, y, z position of each atom in the unit cell. | Allows for the complete reconstruction of the 3D molecular structure. nih.gov |

| Bond Lengths & Angles | The distances between bonded atoms and the angles between bonds. | Confirms the molecular connectivity and reveals any structural strain or unusual geometry. nih.gov |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. | Crucial for confirming the relative stereochemistry at chiral centers. nih.gov |

Application of Advanced Spectroscopic Techniques (e.g., NMR, Mass Spectrometry) for Structural Elucidation

Advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable tools for the routine characterization and structural elucidation of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ³¹P NMR spectroscopy are used to map the chemical environment of the hydrogen, carbon, and phosphorus atoms within the molecule, respectively.

¹H NMR: Provides information on the number of different types of protons, their connectivity, and their spatial relationships. For a related compound, Diethyl cyanomethylphosphonate, the ethoxy groups show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with coupling to both each other and the phosphorus atom. The methylene group adjacent to the phosphonate (P-CH₂) appears as a doublet due to coupling with the phosphorus nucleus. chemicalbook.com

¹³C NMR: Identifies all unique carbon atoms in the molecule, including the isocyano (-NC) carbon, the methylene carbons, and the carbons of the ethyl groups.

³¹P NMR: As a phosphorus-containing compound, ³¹P NMR is particularly informative, typically showing a single resonance whose chemical shift is indicative of the oxidation state and coordination environment of the phosphorus atom.

Mass Spectrometry (MS): MS provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. This allows for the determination of the molecular weight and can give clues about the molecule's structure. Electron ionization (EI) mass spectrometry of related phosphonates often shows fragmentation patterns corresponding to the loss of ethoxy groups or other stable neutral fragments. nist.gov

The table below presents characteristic spectroscopic data for phosphonates structurally related to this compound.

| Technique | Nucleus/Method | Observed Feature | Typical Chemical Shift / m/z Value |

| NMR | ¹H | -O-CH₂-CH₃ | ~1.4 ppm (triplet) chemicalbook.com |

| NMR | ¹H | -CH₂ -CH₃ | ~4.2 ppm (quartet of doublets) chemicalbook.com |

| NMR | ¹H | P-CH₂ -CN | ~2.9 ppm (doublet, J(P,H) ≈ 21 Hz) chemicalbook.com |

| NMR | ³¹P | P =O | Varies depending on substitution, provides key structural confirmation. |

| Mass Spec. | EI-MS | Molecular Ion [M]⁺ | Confirms the molecular weight of the compound (e.g., 163 g/mol for Diethyl cyanophosphonate). nih.gov |

| Mass Spec. | EI-MS | Fragmentation | Loss of ethoxy groups (-OC₂H₅) or cleavage of the P-C bond. nist.gov |

Biological and Pharmacological Investigations of Diethyl Isocyanomethylphosphonate Derivatives

Ligands for Imidazoline (B1206853) I2 Receptors (I2-IR)

Imidazoline I2 receptors (I2-IR) are non-adrenergic binding sites widely distributed in the central nervous system and peripheral tissues. ub.edu Alterations in the density of these receptors have been observed in various brain disorders, including neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, as well as in conditions like glioma. news-medical.netresearchgate.net This has positioned I2-IR as a promising, yet not fully structurally described, therapeutic target. news-medical.netresearchgate.net The modulation of I2-IR by selective ligands has been shown to elicit neuroprotective effects, making the development of novel ligands a key area of research. science.euscsic.es

Therapeutic Potential in Models of Neurodegeneration and Alzheimer's Disease

The modulation of I2-IR by selective ligands has shown significant therapeutic promise in preclinical models of neurodegeneration and Alzheimer's disease (AD). news-medical.netscience.eus Chronic treatment with potent and highly selective I2-IR ligands has been demonstrated to prevent cognitive decline and improve behavioral and psychological symptoms associated with dementia, such as anxiety and depressive-like behaviors, in mouse models of AD. science.eusub.edu

Specific I2-IR ligands have demonstrated neuroprotective effects in various experimental settings:

Iminophosphonate Derivatives: A representative bicyclic α-iminophosphonate, compound B06, has been advanced into preclinical phases. nih.gov Subsequent derivatives, including bicyclic α-phosphoprolines, showed neuroprotective properties in an in vitro model of Alzheimer's and Parkinson's disease and demonstrated a potent anti-inflammatory response in a neuroinflammation cell model. nih.gov Furthermore, these compounds led to significant cognitive improvement in a transgenic Caenorhabditis elegans model of AD. nih.gov

General I2-IR Ligands: Ligands such as BU224 have shown neuroprotective effects against kainic acid-induced excitotoxic signaling in the mouse brain, inhibiting pro-apoptotic pathways. nih.gov The endogenous ligand agmatine, as well as synthetic ligands like idazoxan (B1206943) and 2-(2-Benzofuranyl)-2-imidazoline (2-BFI), have also been reported to reduce neuronal damage and provide neuroprotection in models of cerebral ischemia. csic.es

These findings underscore the potential of developing I2-IR modulators based on the diethyl isocyanomethylphosphonate scaffold as a novel therapeutic strategy for managing neurodegenerative diseases. science.eusnih.gov

Enzyme Inhibitors and Biologically Active Phosphonates

Phosphonates, including derivatives of this compound, are recognized for their ability to act as potent and selective enzyme inhibitors. Their structural and electronic properties allow them to mimic substrates, transition states, or cofactors of enzymatic reactions, while often exhibiting greater stability against hydrolysis compared to their phosphate (B84403) counterparts.

Phosphorylated Analogues of Carboxylic Acids in Enzyme-Substrate Interaction Studies

Phosphonates serve as effective bioisosteres of carboxylic acids. This structural similarity is pivotal in their function as enzyme inhibitors, particularly for enzymes that process carboxylate-containing substrates. The tetrahedral geometry of the phosphonic acid group can mimic the high-energy transition state of reactions like peptide bond hydrolysis.

In the context of enzyme-substrate interactions, phosphonate-based molecules are used to probe the active sites of enzymes. For instance, in the study of cathepsin A, a lysosomal carboxypeptidase, inhibitors containing carboxylic acid groups bind to a cluster of glutamate (B1630785) and aspartate residues. nih.gov Phosphonate (B1237965) analogues can be designed to interact with such active site features. The replacement of a substrate's carboxylic acid moiety with a phosphonate can lead to potent inhibitors by mimicking the charge and geometry of the substrate while being resistant to the catalytic action of the enzyme. This strategy has been applied in the design of inhibitors for various enzymes, including sirtuin 5 (SIRT5), where carboxylate-containing ligands are crucial for affinity.

α-Aminophosphonic Acids as Transition-State Analogues and Enzyme Inhibitors

α-Aminophosphonic acids, which are analogues of natural α-amino acids where the carboxyl group is replaced by a phosphonic acid group, are a prominent class of enzyme inhibitors. news-medical.netnih.gov Their inhibitory power largely stems from the fact that the tetrahedral phosphonate moiety is an excellent and stable mimic of the tetrahedral transition state intermediate that occurs during the enzymatic formation or hydrolysis of peptide bonds. news-medical.netnih.gov This makes them effective inhibitors for a broad spectrum of enzymes, especially proteases and peptide ligases. news-medical.net

Because they mimic the high-energy transition state, these analogues often bind to the enzyme with much higher affinity than the substrate itself, acting as potent competitive inhibitors. ub.edu The study of enzyme-inhibitor complexes using techniques like X-ray crystallography provides detailed insights into the enzyme's reaction mechanism. news-medical.net α-Aminophosphonic acids have been successfully developed as inhibitors for various enzymes, including those involved in bacterial cell wall synthesis and amino acid metabolism. ub.eduscience.eus

Inhibition of Fructose-1,6-bisphosphatase by Specific Prodrugs

Fructose-1,6-bisphosphatase (FBPase) is a key regulatory enzyme in the gluconeogenesis pathway. Its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing excessive glucose production in the liver. A series of potent phosphonic acid-containing thiazole (B1198619) inhibitors of human liver FBPase have been discovered through structure-guided drug design.

These phosphonic acid inhibitors demonstrated high potency, with IC50 values in the nanomolar range. However, their charged nature often results in poor oral bioavailability. To overcome this, a novel phosphonic diamide (B1670390) prodrug approach was successfully implemented. These prodrugs are designed to be converted to the active phosphonic acid inhibitor in vivo. This strategy led to the development of compound MB06322, which showed good oral bioavailability (22-47%) and advanced to clinical trials as a potential oral treatment for type 2 diabetes. The prodrug approach effectively delivers the potent phosphonate inhibitor to its target after oral administration.

The table below presents data on the inhibition of FBPase.

| Compound/Prodrug | Target Enzyme | Inhibitory Potency (IC50) | Key Feature | Reference |

| Thiazole Phosphonic Acids | Human Liver FBPase | 10-30 nM | High potency and selectivity | ub.edu |

| MB06322 (Prodrug) | FBPase (active form) | N/A (delivers active inhibitor) | Novel phosphonic diamide prodrug with good oral bioavailability (22-47%) | ub.edu |

Immunomodulatory Agents

PD-1/PD-L1 Antagonism via Novel Tetrazole Scaffolds

The programmed death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), represent a critical immune checkpoint pathway that cancer cells can exploit to evade the host's immune system. nih.gov The overexpression of PD-L1 on tumor cells allows them to bind to PD-1 on T-cells, which attenuates T-cell signaling and suppresses the anti-tumor immune response. nih.gov While monoclonal antibodies (mAbs) that block the PD-1/PD-L1 interaction have shown significant clinical success, they are associated with challenges such as high production costs and limited oral bioavailability. rsc.org This has spurred the development of small-molecule inhibitors of the PD-1/PD-L1 pathway. rsc.orgresearchgate.net

Researchers have focused on creating novel scaffolds for low-molecular-weight PD-L1 inhibitors, with one promising approach involving the synthesis of 1,5-disubstituted tetrazoles. nih.gov These compounds can be synthesized efficiently through a one-pot Ugi tetrazole four-component reaction (UT-4CR). nih.govresearchgate.net This method offers a significant advantage over lengthy, linear synthesis pathways often required for other PD-1/PD-L1 antagonists. nih.gov